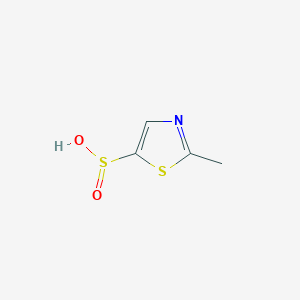
2-Methylthiazole-5-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiazole-5-sulfinic acid is a heterocyclic organic compound containing a thiazole ring with a sulfinic acid group at the 5-position and a methyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-5-sulfinic acid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group. Common oxidizing agents include hydrogen peroxide and sodium periodate. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the selective formation of the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be used to facilitate the oxidation process, and advanced purification techniques like crystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinic acid group to a sulfonic acid group.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: 2-Methylthiazole-5-sulfonic acid.
Reduction: 2-Methylthiazole-5-thiol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylthiazole-5-sulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylthiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the sulfinic acid group.
2-Methylthiazole: Similar structure but without the sulfinic acid group.
Thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
Uniqueness: 2-Methylthiazole-5-sulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C4H5NO2S2 |
|---|---|
Molecular Weight |
163.2 g/mol |
IUPAC Name |
2-methyl-1,3-thiazole-5-sulfinic acid |
InChI |
InChI=1S/C4H5NO2S2/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI Key |
KLQNXQZKKPJLKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


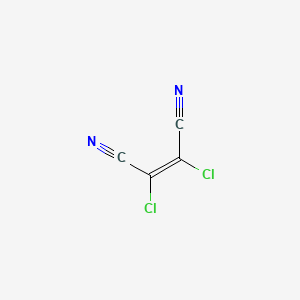
![(R)-9-Bromo-10-chloro-7-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B15221130.png)
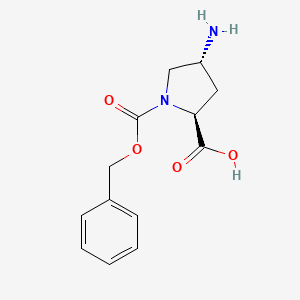
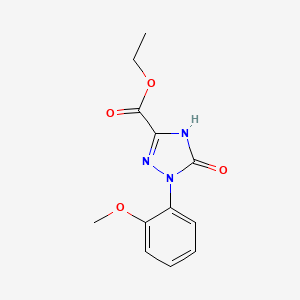
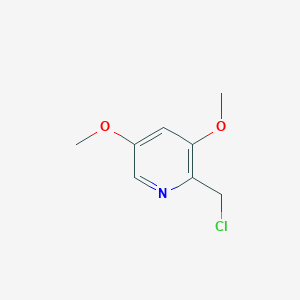
![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
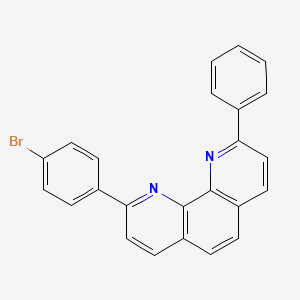

![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
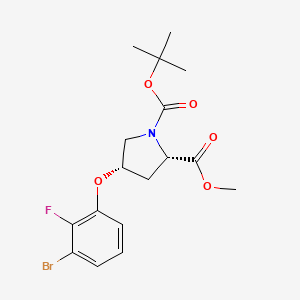
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)
